5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
5-tert-butyl-N-(tricyclo[3311~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique structure combining adamantyl, tert-butyl, and benzothiophene moieties
Properties
IUPAC Name |
N-(2-adamantyl)-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NOS/c1-23(2,3)18-4-5-19-15(11-18)12-20(26-19)22(25)24-21-16-7-13-6-14(9-16)10-17(21)8-13/h12-14,16-18,21H,4-11H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOFKRPANDNVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)NC3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the adamantyl and tert-butyl groups. The final step involves the formation of the carboxamide group.
Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable aryl halide under palladium-catalyzed conditions.
Introduction of Adamantyl and Tert-Butyl Groups: The adamantyl and tert-butyl groups can be introduced through Friedel-Crafts alkylation reactions using adamantyl chloride and tert-butyl chloride, respectively, in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine derivative to form the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and tert-butyl positions, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: Alkyl halides, nucleophiles, and polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl and tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The benzothiophene core can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-2-adamantyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: Lacks the tert-butyl group, which may affect its steric properties and binding affinity.
N-2-adamantyl-5-tert-butyl-1-benzothiophene-2-carboxamide: Lacks the tetrahydro moiety, which may influence its electronic properties and reactivity.
Uniqueness
5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to the combination of its adamantyl, tert-butyl, and benzothiophene moieties, which confer distinct steric and electronic properties. These features make it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
